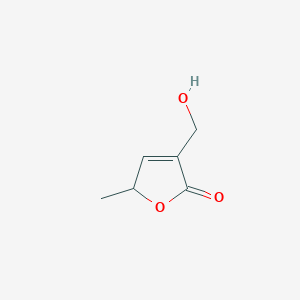

3-(Hydroxymethyl)-5-methylfuran-2(5h)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6277-49-2 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

4-(hydroxymethyl)-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O3/c1-4-2-5(3-7)6(8)9-4/h2,4,7H,3H2,1H3 |

InChI Key |

ILVYRDRXXOFFQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C(=O)O1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxymethyl 5 Methylfuran 2 5h One and Structural Analogs

Chemo-Enzymatic and Biocatalytic Approaches

The convergence of biological catalysts with chemical synthesis offers elegant and sustainable routes to complex molecules. For 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one, these approaches leverage the high selectivity of enzymes for specific transformations on furan (B31954) precursors.

Biotransformation of Furan-Derived Precursors

The biotransformation of furan compounds is an area of growing interest, utilizing whole microbial cells or isolated enzymes to perform specific oxidative or rearrangement reactions. While a direct enzymatic synthesis of this compound has not been detailed, existing research provides a strong foundation for its potential development.

The biosynthesis of various furanones is known in nature; for instance, yeast can produce 5-hydroxymethyl-3,4-dihydroxy-2(5H)-furanone from sugars at an enzymatic level. nih.gov This establishes a biological precedent for the formation of the core furanone structure. More targeted approaches could involve the enzymatic oxidation of substituted furan precursors. Research into the metabolism of 3-methylfuran (B129892) by P450 enzymes shows that these biocatalysts can oxidize the furan ring, though this often leads to ring-opened dialdehyde (B1249045) products. nih.gov

A more promising strategy involves enzyme-catalyzed oxidative rearrangements. A fully biocatalytic pathway has been developed to convert hydroxy-functionalized furans into spirolactones using a one-pot cascade of chloroperoxidase, an oxidase, and an alcohol dehydrogenase. acs.org This demonstrates that a sequence of enzymatic reactions can effectively transform a furan into a lactone. A hypothetical chemo-enzymatic route could, therefore, involve the oxidation of a precursor like 3-methyl-5-(hydroxymethyl)furan using an oxygenating enzyme to generate an unstable intermediate that rearranges to the desired butenolide.

Table 1: Examples of Biocatalytic Transformations of Furan Precursors

| Enzyme/Microorganism | Substrate | Product(s) | Key Findings |

|---|---|---|---|

| Chloroperoxidase, Oxidase, Alcohol Dehydrogenase | 2-(γ-hydroxyalkyl)furans | γ-Oxaspiro-γ-lactones | A fully biological, one-pot reaction cascade enables oxidative rearrangement of furans to spirocyclic lactones. acs.org |

| Fusarium striatum | 5-hydroxymethylfurfural (B1680220) (HMF) | 2,5-di(hydroxymethyl)furan (DHMF) | Whole-cell biotransformation achieved high yields (95%) and selectivity (98%) for the reduction of HMF. |

| Aspergillus terreus | - | Substituted γ-butenolides | This fungus naturally produces structurally diverse butenolide derivatives, indicating the presence of biosynthetic pathways for furanone synthesis. frontiersin.org |

Synthesis via Recombinant Microbial Systems

Metabolic engineering and the use of recombinant microbial systems represent a frontier in the production of bio-based chemicals. Strains of Escherichia coli and yeast have been successfully engineered to produce valuable furan derivatives. For example, a highly tolerant recombinant E. coli CCZU-K14 has been optimized for the efficient biotransformation of 5-hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov

Designing a recombinant system for this compound would involve introducing a heterologous pathway into a microbial host. This pathway would need to perform a sequence of reactions, likely starting from a simple, bio-available precursor. The necessary steps would include:

Synthesis of a 3-methylfuran scaffold.

Hydroxymethylation at the C5 position.

Oxidative rearrangement to the 2(5H)-furanone ring.

The system could be engineered to express enzymes such as P450 monooxygenases for the hydroxylation and furan-ring activating steps, and dehydrogenases or oxidases for subsequent modifications. The discovery of natural furanone production in fungi like Aspergillus terreus suggests that the genes responsible for these biosynthetic pathways could be identified and transferred to a more robust industrial host like E. coli or Saccharomyces cerevisiae. frontiersin.org

Classical Organic Synthesis Strategies

Traditional organic synthesis provides versatile and well-established methods for constructing the this compound scaffold. These strategies typically rely on the stepwise functionalization and transformation of furan precursors.

Derivatization from Furan Precursors

Furan and its simple derivatives serve as ideal starting materials for building more complex structures, including the target butenolide. The key transformations involve introducing the required methyl and hydroxymethyl substituents at the correct positions, followed by oxidation of the furan ring.

A logical synthetic route begins with 3-methylfuran. The challenge lies in introducing a hydroxymethyl group at the C5 position and then converting the furan ring into the butenolide. The atmospheric oxidation of 3-methylfuran initiated by radicals (like OH or NO₃) has been shown to produce intermediates that can lead to furanone structures, specifically 5-substituted-3-methyl-2(5H)-furanones. researchgate.net This provides a mechanistic basis for the required ring transformation.

A plausible multi-step synthesis is outlined below:

Functionalization of 3-Methylfuran: A one-carbon unit must be introduced at the C5 position. This could be achieved via a formylation reaction (e.g., Vilsmeier-Haack), followed by reduction of the resulting aldehyde to a hydroxymethyl group.

Oxidation to Butenolide: The substituted furan, 3-methyl-5-(hydroxymethyl)furan, can then be oxidized. The oxidation of substituted furans with reagents like singlet oxygen (¹O₂) or dimethyldioxirane (B1199080) (DMDO) is a known method for producing hydroxybutenolides and related structures. thieme-connect.com This reaction proceeds through an oxidative rearrangement mechanism, effectively converting the furan heterocycle into the desired α,β-unsaturated γ-lactone ring system.

Table 2: Proposed Synthetic Route from 3-Methylfuran

| Step | Reaction Type | Example Reagents & Conditions | Intermediate / Product |

|---|---|---|---|

| 1 | Formylation | POCl₃, DMF (Vilsmeier-Haack) | 3-Methyl-5-formylfuran |

| 2 | Reduction | NaBH₄, Methanol | (3-Methylfuran-5-yl)methanol |

While furfuryl alcohol is a readily available, bio-based starting material, its 2-substitution pattern makes it a less direct precursor for a 3,5-disubstituted furanone. However, synthetic methodologies exist to extensively modify its structure. For instance, methyl-5-(hydroxymethyl)-2-furan carboxylate can be prepared from furfuryl alcohol through a sequence involving formylation (Vilsmeier-Haack reaction), oxidation, and esterification. researchgate.netorientjchem.org

Synthesizing 5-acetoxymethyl-2-vinylfuran from furfuryl acetate (B1210297) has also been demonstrated, employing successive Vilsmeier-Haack and Wittig reactions. nih.govresearchgate.net These examples show that the furan ring can be extensively functionalized. To obtain the target 3,5-substitution pattern from a 2-substituted starter like furfuryl alcohol, a more complex strategy would be required, potentially involving ring-opening and re-closing reactions or advanced C-H activation methods to functionalize the C3 position. A more direct approach would be to start from a precursor that already possesses the 3-methyl substitution pattern.

Oxidative Cyclization Reactions

Oxidative cyclization represents a direct and efficient approach for the construction of the furan-2(5H)-one scaffold from acyclic precursors. thieme-connect.com This strategy often involves the intramolecular cyclization of unsaturated carboxylic acids or related substrates, facilitated by an oxidizing agent.

A prominent method involves the oxidative cyclization of β,γ-unsaturated carboxylic acids using hypervalent iodine reagents. thieme-connect.comorganic-chemistry.org Research has demonstrated that a highly electrophilic reagent, generated in situ from iodosylbenzene diacetate (PhI(OAc)₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf), is crucial for promoting the cyclization over competing decarboxylation pathways. thieme-connect.comorganic-chemistry.org This method is versatile, tolerating a range of substituents and allowing for the synthesis of various 4-substituted furan-2(5H)-ones. organic-chemistry.org The specific substitution pattern on the starting material can direct the formation of either furan-2(5H)-ones or furan-2(3H)-ones. thieme-connect.com

Copper-catalyzed C-H oxidative cyclization offers another pathway. Mechanistic studies on analogous reactions have shown that catalysts like copper acetate, in conjunction with an oxidant such as potassium persulfate, can facilitate the conversion of carboxylic acids to lactones. rsc.org Computational studies on similar transformations, such as the fluorocyclization of unsaturated carboxylic acids promoted by difluoroiodotoluene, suggest a "cyclization first, fluorination later" mechanism, where the substrate undergoes a facile 5-exo-trig cyclization before subsequent functionalization. frontiersin.org This highlights the importance of the substrate's inherent properties, like the nucleophilicity of the carboxylic acid group, in guiding the reaction pathway. frontiersin.org

The table below summarizes key findings in oxidative cyclization for furanone synthesis.

| Catalyst/Reagent System | Substrate Type | Key Finding | Reference |

| PhI(OAc)₂ / Me₃SiOTf | β,γ-Unsaturated Carboxylic Acids | In situ generation of electrophilic PhI(OTf)₂ promotes efficient 5-endo cyclization to form 4-substituted furan-2-ones. | thieme-connect.comorganic-chemistry.org |

| Copper Acetate / K₂S₂O₈ | Carboxylic Acids | Catalyzes C-H functionalization to form lactones, proceeding through a proposed benzylic radical intermediate. | rsc.org |

| Difluoroiodotoluene | Unsaturated Carboxylic Acids | Theoretical studies show a preference for a 5-exo-trig cyclization pathway prior to the addition of the second functional group. | frontiersin.org |

Multi-Step Synthetic Sequences for Furanone Ring Formation

Complex furanone structures often necessitate multi-step synthetic sequences that build the heterocyclic ring through a series of controlled reactions. These routes offer flexibility in introducing desired functional groups at specific positions.

One common strategy involves the cycloisomerization of appropriately substituted precursors. For instance, γ-hydroxyalkynones can be cyclized to form substituted 3(2H)-furanones using gold catalysts under mild conditions. organic-chemistry.org Similarly, allenic hydroxyketones have been shown to undergo cycloisomerization to yield 3(2H)-furanones, notably in water without the need for metal catalysts. organic-chemistry.org

Another approach builds the furanone from non-cyclic starting materials through a sequence of bond-forming reactions. A three-step sequence reported for the synthesis of an arylidene 3(2H)-furanone involves a nucleophilic substitution, an intramolecular cyclization, and a final acid-catalyzed aldol (B89426) condensation. acs.org The synthesis of butenolide natural products has been achieved through a sequential one-pot process combining an organocatalytic reductive coupling with a palladium-mediated reductive deoxygenation. nih.gov

The transformation of other heterocyclic systems can also lead to furanones. A general method has been developed to synthesize substituted butenolides from hydroxymethyl-tethered cyclopropenones. acs.org This reaction proceeds via a phosphine-catalyzed ring-opening to form a ketene (B1206846) ylide intermediate, which is then trapped intramolecularly by the pendant hydroxyl group to form the butenolide ring. acs.org This method is noted for its tolerance of a wide array of functional groups. acs.org

The table below outlines selected multi-step synthetic strategies.

| Starting Materials | Key Steps | Product Type | Reference |

| Hydroxymethyl-tethered Cyclopropenones | Phosphine-catalyzed ring-opening, Intramolecular cyclization | α- and γ-substituted butenolides | acs.org |

| γ-Hydroxyalkynones | Gold-catalyzed cycloisomerization | Substituted 3(2H)-furanones | organic-chemistry.org |

| Chiral Tetronic Acid, Alkyl Aldehydes | Organocatalytic reductive coupling, Pd-mediated deoxygenation | Chiral butenolide natural products | nih.gov |

| Furfural (B47365) | Four-step protocol including bromination and methoxylation | 3-Bromo-5-methoxy-2(5H)-furanone | unipi.it |

| 3-(Furan-2-yl)propan-1-ones | Oxidative furan dearomatization, Cyclization | Substituted prop-2-en-1-ones | mdpi.com |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms underlying furanone synthesis is critical for optimizing reaction conditions, controlling selectivity, and expanding the scope of these methodologies.

Elucidation of Reaction Intermediates

The identification and characterization of transient intermediates provide crucial insights into reaction pathways. In the phosphine-catalyzed conversion of cyclopropenones to butenolides, reactive ketene ylides have been identified as the key intermediates that undergo intramolecular cyclization. acs.org

In metal-catalyzed reactions, the nature of the intermediate often depends on the specific metal and ligands used. For example, in the copper-catalyzed oxidative cyclization of carboxylic acids, mass spectrometry analysis suggests a mechanism involving a benzylic radical intermediate which reduces Cu(II) to Cu(I) before being trapped by the carboxylate group. rsc.org This contrasts with other proposed mechanisms that involve a substrate carboxylate radical. rsc.org In gold-catalyzed oxidations of 1,4-diyn-3-ols, the formation of α-oxo gold carbene intermediates has been proposed, which then undergo further transformations to yield furan derivatives. nih.gov

Computational studies have also been instrumental in elucidating reaction pathways. Density functional theory (DFT) calculations for the Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols suggest that a 3,3-dicarbonyl-2-alkyne intermediate chelates with the Ag(I) catalyst, inducing a formyl attack at the silver-pi-alkyne moiety to deliver the final product. nih.gov For the fluorocyclization of unsaturated carboxylic acids, calculations indicate that the reaction proceeds through a "cyclization first" mechanism, highlighting that the initial ring-closing step is more favorable than the initial fluorination step. frontiersin.org

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure or diastereomerically enriched furanones is of high importance, particularly for applications involving chiral natural products. Several strategies have been developed to control the stereochemistry of the furanone ring and its substituents.

One approach utilizes chiral auxiliaries derived from natural sources. The synthesis of optically active 2(5H)-furanone sulfones has been achieved by starting with stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. nih.gov The absolute configuration of the C-5 carbon of the lactone ring was determined to be (S) by single crystal X-ray diffraction analysis. nih.gov

Organocatalysis has emerged as a powerful tool for enantiospecific synthesis. The total synthesis of several butenolide natural products has been accomplished in a one-pot manner using an organocatalytic reductive coupling reaction as the key step to establish the desired stereochemistry. nih.gov

Diastereoselective methods have also been developed. An efficient palladium-catalyzed allylation of aldehydes with 3-bromomethyl-5H-furan-2-one has been described for the synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones. rsc.org This method was notable for producing the syn relative configuration with high diastereoselectivity. rsc.org

The table below details research findings in stereoselective synthesis.

| Method | Key Feature | Stereochemical Outcome | Reference |

| Chiral Auxiliary | Use of l-menthol (B7771125) and l-borneol derivatives on the furanone ring. | Synthesis of optically active (S)-configured 5-substituted-2(5H)-furanones. | nih.gov |

| Organocatalysis | Organocatalytic reductive coupling as the key C-C bond-forming step. | Enantiospecific total synthesis of chiral butenolide natural products. | nih.gov |

| Palladium Catalysis | Diastereoselective allylation of aldehydes with a furanone-based reagent. | Synthesis of γ-butyrolactones with a syn relative configuration. | rsc.org |

Spectroscopic and Structural Elucidation Research for 3 Hydroxymethyl 5 Methylfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, protons attached to or near electronegative atoms like oxygen will appear at a lower field (higher δ value). Spin-spin coupling between adjacent non-equivalent protons provides information on the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of a carbonyl group, double-bonded carbons, and carbons bonded to oxygen can be clearly distinguished by their characteristic chemical shifts.

Interactive Table: Representative NMR Data for Furanone Derivatives This table provides an example of typical chemical shift ranges for protons and carbons in structures related to this compound. Specific values for the target compound would be determined experimentally.

| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm |

| ¹H | Methyl Protons (-CH₃) | 1.2 - 1.5 |

| ¹H | Methylene (B1212753) Protons (-CH₂-OH) | 3.5 - 4.5 |

| ¹H | Methine Proton (-CH-) | 4.8 - 5.2 |

| ¹H | Olefinic Proton (=CH-) | 5.8 - 7.5 |

| ¹H | Hydroxyl Proton (-OH) | Variable |

| ¹³C | Methyl Carbon (-CH₃) | 15 - 25 |

| ¹³C | Methylene Carbon (-CH₂-OH) | 60 - 70 |

| ¹³C | Methine Carbon (-CH-) | 80 - 90 |

| ¹³C | Olefinic Carbons (=C-) | 110 - 160 |

| ¹³C | Carbonyl Carbon (C=O) | 170 - 180 |

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov When coupled with an ionization technique like electron impact (EI), it also provides structural information through the analysis of fragmentation patterns. nist.gov

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (128.12 g/mol ). The fragmentation of the molecular ion provides valuable clues about the compound's structure. Common fragmentation pathways for related furanone compounds involve the loss of small, stable molecules or radicals. imreblank.ch For example, the loss of a hydroxymethyl radical (•CH₂OH), a water molecule (H₂O), or carbon monoxide (CO) are plausible fragmentation steps that help in confirming the presence of the respective functional groups. imreblank.chlibretexts.org

Interactive Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Interpretation |

| 128 | [C₆H₈O₃]⁺ | Molecular Ion (M⁺) |

| 111 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 97 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 83 | [M - CH₂OH - CH₂]⁺ | Subsequent loss from the ring |

| 55 | [C₃H₃O]⁺ | Fragment of the furanone ring |

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. uobasrah.edu.iqresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A very strong and sharp absorption peak around 1740-1780 cm⁻¹ is characteristic of the C=O stretching of the α,β-unsaturated γ-lactone ring. uobasrah.edu.iq Absorptions corresponding to C=C stretching in the ring would appear around 1650-1690 cm⁻¹. The C-O stretching vibrations of the ester and alcohol functionalities would be observed in the 1000-1300 cm⁻¹ region. udayton.edu

Raman Spectroscopy: Raman spectroscopy can provide complementary information. While the C=O stretch is typically weaker in Raman than in IR, the C=C double bond and the furan (B31954) ring vibrations often show strong Raman scattering, aiding in the structural confirmation. researchgate.net

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) | Weak to Medium |

| C=O (Lactone) | Stretching | 1740 - 1780 (Strong) | Weak |

| C=C (Alkene) | Stretching | 1650 - 1690 (Medium) | Strong |

| C-H (Alkane/Alkene) | Stretching | 2850 - 3100 (Medium) | Medium to Strong |

| C-O (Ester/Alcohol) | Stretching | 1000 - 1300 (Strong) | Weak |

Advanced Chromatographic-Spectroscopic Coupling Techniques

To analyze complex mixtures or to unequivocally identify a compound, chromatographic techniques are often coupled with spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. restek.com The compound is first separated from a mixture based on its boiling point and polarity on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum for identification. imreblank.chnih.gov This technique is widely used in food and flavor analysis to identify furanone derivatives. restek.comshimadzu.com The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally unstable compounds, LC-MS is the preferred method. nih.govresearchgate.net The compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. researchgate.net Techniques like electrospray ionization (ESI) are often used to generate ions in the gas phase without significant fragmentation, which is useful for determining the molecular weight. nih.gov Tandem mass spectrometry (LC-MS/MS) can be employed to induce fragmentation of the selected molecular ion, providing structural details similar to GC-MS but for a broader range of compounds. nih.govresearchgate.net

Theoretical and Computational Chemistry of 3 Hydroxymethyl 5 Methylfuran 2 5h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine its geometric and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

The electronic structure dictates the molecule's reactivity. Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Related Furanone Derivative (5-Methyl-2(5H)-furanone) (Note: This data is for a related compound and serves as an illustrative example.)

| Parameter | Calculated Value | Method |

| HOMO Energy | -7.2 eV | CBS-QB3 nih.gov |

| LUMO Energy | -0.8 eV | CBS-QB3 nih.gov |

| HOMO-LUMO Gap | 6.4 eV | CBS-QB3 nih.gov |

| Ionization Energy | 9.5 eV | CBS-QB3 nih.gov |

This table is generated based on data for a structurally similar compound and should be interpreted as an approximation for this compound.

Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction barriers that are often difficult to probe experimentally.

Computational Studies of Thermal Decomposition Pathways

Theoretical studies on the thermal decomposition of 2(5H)-furanones and their methyl derivatives have revealed several potential pathways. nih.gov For the closely related 5-methyl-2(5H)-furanone, a key thermal decomposition pathway involves a hydrogen atom transfer from the methyl group, leading to the formation of a doubly unsaturated carboxylic compound, 2,4-pentadienoic acid. nih.gov Another significant pathway is the retro-Diels-Alder reaction, which would lead to the fragmentation of the furanone ring.

The presence of the hydroxymethyl group in this compound introduces additional potential decomposition routes. These could include dehydration reactions involving the hydroxymethyl group, potentially leading to the formation of an exocyclic double bond, or intramolecular reactions between the hydroxymethyl group and the lactone ring. The energy barriers for these pathways can be calculated using methods like the composite model chemistry CBS-QB3 or DFT functionals such as M06-2X. nih.gov

Table 2: Calculated Energy Barriers for Thermal Decomposition Pathways of Related Furanones (Note: This data is for related compounds and illustrates potential reaction energetics.)

| Reaction Pathway | Reactant | Product(s) | Energy Barrier (kcal/mol) | Method |

| H-transfer from methyl group | 5-methyl-2(5H)-furanone | 2,4-pentadienoic acid | ~50-60 | CBS-QB3 nih.gov |

| Ring opening to ketenoic aldehyde | 2(5H)-furanone | Open-chain intermediate | ~40-50 | CBS-QB3 nih.gov |

This table is based on findings for similar furanone structures and provides an estimation of the energy barriers that might be expected for analogous reactions of this compound.

Theoretical Analysis of Photochemical Transformations

The photochemical behavior of furanones can also be elucidated through theoretical calculations. Upon absorption of UV light, the molecule is promoted to an excited electronic state. Computational methods can model these excited states and predict the likely photochemical reaction pathways. For 2(5H)-furanones, photochemical reactions can include decarbonylation (loss of CO), ring-opening, and rearrangements. nih.gov Theoretical studies suggest that the initial steps of photochemical decomposition often mirror the thermal pathways, albeit with different energy requirements. nih.gov The presence of the hydroxymethyl group could influence the photochemistry by providing an alternative chromophore or by participating in excited-state intramolecular proton transfer (ESIPT) processes.

Prediction of Intramolecular Rearrangements

Computational chemistry is adept at predicting various intramolecular rearrangements. For this compound, potential rearrangements could include tautomerization, where a proton shifts to a different position, or more complex bond-breaking and bond-forming processes leading to isomeric structures. For instance, the interconversion between 2(3H)-furanones and 2(5H)-furanones has been shown to proceed through an open-ring ketenoic aldehyde intermediate. nih.gov Similar computational approaches could be used to explore the potential for the hydroxymethyl group to participate in intramolecular cyclizations or other rearrangements.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hydroxymethyl group allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. This is achieved by systematically rotating the rotatable bonds (e.g., the C-C and C-O bonds of the hydroxymethyl group) and calculating the energy at each step.

The results of these calculations are used to construct a potential energy surface (PES). The PES is a multidimensional plot that shows the energy of the molecule as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent the transition states for conformational changes. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities and spectroscopic properties. While a specific PES for this compound is not available, studies on similar molecules with flexible side chains demonstrate the utility of this approach.

Molecular Orbital Theory Applications to Furanone Systems

Molecular Orbital (MO) theory provides a delocalized picture of electron distribution in molecules, which is particularly useful for understanding the electronic structure and reactivity of conjugated systems like furanones. researchgate.net The interaction between the atomic orbitals of the constituent atoms leads to the formation of a set of molecular orbitals, each with a specific energy level.

The frontier molecular orbitals (FMOs), the HOMO and LUMO, are of particular importance in predicting reactivity. ajchem-b.com For furanone systems, the distribution and symmetry of the FMOs can explain their behavior in pericyclic reactions, such as Diels-Alder reactions where the furanone can act as a dienophile. The presence of substituents, such as the hydroxymethyl and methyl groups in this compound, will alter the energies and shapes of the molecular orbitals, thereby modifying the reactivity of the furanone ring. For example, electron-donating groups generally raise the energy of the HOMO, making the molecule a better electron donor, while electron-withdrawing groups lower the energy of the LUMO, making it a better electron acceptor. ajchem-b.com

Chemical Biology and Mechanistic Studies of this compound Remain Undocumented in Public Research

Despite significant scientific interest in the biological activities of furanone-containing compounds, a thorough review of published scientific literature reveals a notable absence of research specifically detailing the chemical biology and mechanistic studies of this compound.

Extensive searches for non-human in vitro biological activity assessments—including antibacterial, biofilm modulation, anticancer, neuroprotective, and enzyme inhibition studies—for the specific chemical entity This compound have yielded no specific results. Consequently, information regarding its cytotoxic or antiproliferative effects on cell lines, its potential to modulate endoplasmic reticulum (ER) stress, or its activity as an inhibitor of enzymes such as MurA is not available in the public domain.

Furthermore, the absence of primary biological activity data for this compound means that no structure-activity relationship (SAR) studies have been published. Therefore, there is no scientific information available to describe the influence of its distinct hydroxymethyl and methyl substituents on biological efficacy in non-human models.

While research exists for structurally related but distinct molecules, such as isomers like 5-(hydroxymethyl)-2(5H)-furanone or derivatives like methyl-5-(hydroxymethyl)-2-furan carboxylate researchgate.netorientjchem.org, the explicit biological profile for this compound has not been characterized in the available scientific literature. The biological effects of furan (B31954) and furanone derivatives are often highly dependent on the specific arrangement and nature of their substituents, meaning data from related compounds cannot be accurately extrapolated to this specific molecule.

As of the current date, the biological activities and mechanistic underpinnings of this compound remain an uninvestigated area of chemical biology.

Chemical Biology and Mechanistic Biological Studies of 3 Hydroxymethyl 5 Methylfuran 2 5h One

Structure-Activity Relationship (SAR) Studies in Non-Human Models

Effects of Stereochemistry on Furanone Activity

The 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one molecule possesses a single chiral center at the C5 position, where the methyl group is attached. This gives rise to two distinct enantiomers: (R)-3-(hydroxymethyl)-5-methylfuran-2(5H)-one and (S)-3-(hydroxymethyl)-5-methylfuran-2(5H)-one. The spatial arrangement of the methyl group in these enantiomers is a critical determinant of their biological activity.

In chemical biology, stereochemistry often governs the interaction between a small molecule and its biological target, such as an enzyme or receptor. The specific three-dimensional structure of a molecule is crucial for fitting into the binding site of a protein, akin to a key fitting into a lock. A change in the stereochemical configuration can lead to a significant loss of or alteration in biological effect. While the principle that enantiomers of a bioactive compound can exhibit different potencies and even different types of activity is well-established, specific studies detailing the differential effects of the (R) and (S) enantiomers of this compound are not extensively documented in the current scientific literature. Further research involving the stereoselective synthesis and separate biological evaluation of each enantiomer is required to fully elucidate the role of its stereochemistry in its activity.

Rational Design of Bioactive Analogues

The rational design of analogues based on a lead compound like this compound is a key strategy in medicinal chemistry to enhance therapeutic properties. This process involves making targeted structural modifications to improve activity, selectivity, and pharmacokinetic profiles. For furanone-based scaffolds, this can involve several approaches.

One common strategy is the modification or replacement of substituents on the furanone ring. For instance, studies on other furan-containing molecules have shown that altering substituents can significantly impact bioactivity. Research on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors demonstrated that modifications to the furan (B31954) ring and its appendages directly influenced their inhibitory potential and metabolic stability. nih.gov Another approach involves the synthesis of derivatives through reactions targeting the hydroxymethyl group. For example, the synthesis of amine derivatives from the related methyl-5-(hydroxymethyl)-2-furan carboxylate has been explored to generate compounds with novel cytotoxic and antibacterial properties. researchgate.net

These examples highlight a general principle: the furanone core serves as a scaffold, and its biological effects can be fine-tuned by altering the size, electronics, and hydrogen-bonding potential of its functional groups. For this compound, rational design could involve esterification of the hydroxyl group, substitution at the double bond, or replacement of the methyl group with other alkyl or functionalized chains to explore the structure-activity relationship (SAR) and develop analogues with improved biological profiles.

Biosynthetic Origins and Natural Occurrence

Isolation and Characterization from Fungal Sources (e.g., Mycoleptodonoides aitchisonii)

Furanones are a class of compounds commonly found as secondary metabolites in various fungi. While the specific isolation of this compound is not widely reported, a structurally related isomer, 3-hydroxymethyl-4-methyl-furan-2(5H)-one , has been isolated and characterized from the edible mushroom Mycoleptodonoides aitchisonii. This compound was identified as a metabolite with protective activity against cell death dependent on endoplasmic reticulum (ER) stress. The isolation of this isomer underscores the role of fungi as a natural source of bioactive hydroxymethylfuranones. The characterization of such compounds typically involves techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate their precise chemical structure.

Proposed Biosynthetic Pathways of Hydroxymethylfuranones

The precise biosynthetic pathway for this compound has not been fully elucidated. However, based on the known biosynthesis of other fungal secondary metabolites with similar structures, a polyketide pathway is a probable origin. In this hypothetical pathway, simple acyl-CoA precursors like acetyl-CoA and malonyl-CoA would undergo a series of condensation reactions catalyzed by a polyketide synthase (PKS) enzyme. This would form a linear polyketide chain that subsequently undergoes cyclization, reduction, and oxidation steps to form the substituted furanone ring. The hydroxymethyl and methyl groups would arise from the specific starter and extender units used by the PKS and subsequent tailoring enzymes. Further investigation using isotopic labeling studies and genetic analysis of producing organisms is needed to confirm the exact biosynthetic route.

Environmental and Atmospheric Degradation Pathways

Reactions with Atmospheric Oxidants (e.g., OH and NO₃ Radicals)

Furan and its derivatives enter the atmosphere from sources such as biomass burning. copernicus.orgcopernicus.org Their atmospheric lifetime and degradation are primarily governed by reactions with key oxidants. During the daytime, the hydroxyl radical (OH) is the main driver of degradation, while at night, the nitrate (B79036) radical (NO₃) becomes significant. copernicus.orgacs.org

The atmospheric degradation of substituted furans is initiated mainly by the addition of the OH radical to the double bonds in the furan ring. nih.govresearchgate.net This addition forms a chemically activated adduct that can follow two primary pathways:

Ring-Opening Pathway : The furan ring breaks, leading to the formation of unsaturated 1,4-dicarbonyl compounds. For example, the oxidation of 3-methylfuran (B129892) yields 2-methylbutenedial. nih.gov

Ring-Retaining Pathway : The adduct can be stabilized and react further with molecular oxygen (O₂) to form other cyclic products, such as hydroxy-furanones. nih.govresearchgate.netacs.org

The presence of alkyl and hydroxymethyl substituents on the furanone ring influences the reaction rates and pathways. Methyl substitution is known to increase the reaction rate with both OH and NO₃ radicals compared to unsubstituted furan. copernicus.orgnih.gov The hydroxymethyl group on this compound also provides a site for hydrogen abstraction by OH radicals, adding another potential degradation route alongside addition to the double bond.

The reaction with NO₃ radicals is the dominant atmospheric removal process for many furans at night. copernicus.orgcopernicus.org Similar to the OH reaction, this proceeds via addition to the ring, leading to the formation of nitrooxy-peroxy radicals and ultimately various nitrated and oxygenated products.

Table 1: Rate Coefficients for Gas-Phase Reactions of Furan and Methyl-Substituted Furans with Atmospheric Oxidants at Room Temperature This table presents kinetic data for compounds structurally related to this compound to illustrate expected reactivity.

| Compound | Rate Coefficient with OH (kOH) (cm3 molecule-1 s-1) | Rate Coefficient with NO3 (kNO3) (cm3 molecule-1 s-1) | Reference |

|---|---|---|---|

| Furan | ~4 x 10-11 | (1.49 ± 0.23) x 10-12 | copernicus.orgacs.org |

| 2-Methylfuran (B129897) | ~7.3 x 10-11 | (2.26 ± 0.52) x 10-11 | copernicus.orgnih.gov |

| 2,5-Dimethylfuran | ~1.25 x 10-10 | (1.02 ± 0.31) x 10-10 | copernicus.orgnih.gov |

| γ-Crotonolactone (2(5H)-Furanone) | Data not available | <1.4 x 10-16 | copernicus.org |

Table 2: Major Predicted Products from the OH Radical-Initiated Oxidation of Substituted Furans This table shows products formed from the oxidation of similar furan structures, providing insight into the potential degradation products of this compound.

| Reactant Furan | Major Products from Ring-Opening | Major Products from Ring-Retaining Pathways | Reference |

|---|---|---|---|

| Furan | Unsaturated 1,4-dicarbonyls (e.g., Butenedial) | 5-Hydroxy-2(5H)-furanone | nih.govacs.org |

| 2-Methylfuran | CH3C(O)CH=CHCHO | Hydroxy-furanone compounds | nih.gov |

| 3-Methylfuran | HC(O)C(CH3)=CHCHO (2-Methylbutenedial) | Hydroxy-methylfuranones | nih.govresearchgate.net |

Product Analysis of Degradation Processes

The stability and degradation of furanone derivatives are critical aspects of their chemical biology, influencing their persistence and potential transformations under various environmental and biological conditions. While direct and exhaustive studies on the degradation of this compound are not extensively documented in publicly available literature, valuable insights can be inferred from the degradation pathways of structurally analogous furan compounds. Analysis of these related molecules provides a foundational understanding of the potential degradation products that may arise from this compound through processes such as thermal decomposition and oxidation.

The degradation of furan derivatives is significantly influenced by factors such as temperature, pH, and the presence of oxidizing agents. For instance, thermal treatment is a common condition under which furan compounds can undergo transformation. Studies on the thermal decomposition of structurally similar compounds, such as 5-(hydroxymethyl)-2-furaldehyde (HMF), have revealed the formation of various degradation products. When subjected to heat, HMF can dimerize and subsequently break down to yield compounds like 5-methylfurfural (B50972) and 2,5-furandicarboxaldehyde. researchgate.netnih.gov This suggests that the hydroxymethyl group and the furan ring are susceptible to thermal alteration.

Furthermore, oxidative degradation, particularly relevant in atmospheric and biological systems, can lead to a different array of products. Research on the atmospheric degradation of 3-methylfuran initiated by radicals such as hydroxyl (OH) and nitrate (NO3) has shown that the reaction pathways can involve addition to the furan ring's double bond, followed by ring-opening. researchgate.netresearchgate.net This process can result in the formation of smaller, oxygenated molecules. For example, the reaction of 3-methylfuran with OH radicals can produce 2-methylbutenedial. researchgate.net Additionally, reactions involving chlorine atoms or nitrate radicals can lead to the formation of various substituted furanones, including chlorinated and nitrated derivatives, as well as hydroxy-methylfuranones. researchgate.netresearchgate.net

Considering the structural features of this compound, which include a lactone ring, a hydroxymethyl group, and a methyl group attached to the furanone core, it is plausible that its degradation would proceed through pathways similar to those observed for related furan compounds. The presence of the hydroxymethyl group provides a site for oxidation, potentially leading to the formation of a corresponding aldehyde or carboxylic acid. The furanone ring itself, with its double bond, is a likely target for oxidative cleavage.

The following table summarizes potential degradation products of this compound based on the degradation of structurally related compounds.

Table 1: Potential Degradation Products of this compound and Their Formation Conditions Based on Analogous Compounds

| Potential Degradation Product | Formation Process | Reference Compound |

| 5-Methylfurfural | Thermal Decomposition | 5-(Hydroxymethyl)-2-furaldehyde (HMF) researchgate.netnih.gov |

| 2,5-Furandicarboxaldehyde | Thermal Decomposition | 5-(Hydroxymethyl)-2-furaldehyde (HMF) researchgate.netnih.gov |

| 2-Methylbutenedial | Oxidative Degradation (e.g., by OH radicals) | 3-Methylfuran researchgate.net |

| Hydroxy-methylfuranones | Oxidative Degradation (e.g., by Cl atoms or NO3 radicals) | 3-Methylfuran researchgate.netresearchgate.net |

| Chlorinated Methylfuranones | Oxidative Degradation (in the presence of Cl atoms) | 3-Methylfuran researchgate.net |

| Nitrated Compounds | Oxidative Degradation (in the presence of NO3 radicals) | 3-Methylfuran researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification of 3 Hydroxymethyl 5 Methylfuran 2 5h One

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography combined with mass spectrometry (GC-MS) is a powerful and widely utilized tool in food analysis and for the study of furanones. imreblank.ch The success of this technique is due to its high sensitivity and the availability of mass spectral libraries for compound identification. imreblank.ch For challenging analytes like furanones, which can be polar and unstable, derivatization is often employed to improve their volatility and thermal stability, making them more amenable to GC analysis. nih.gov

Single Quadrupole and Tandem Mass Spectrometry (GC-MS/MS) Applications

GC-MS is instrumental in elucidating the fragmentation pathways of furanone compounds. imreblank.ch In single quadrupole GC-MS operating under electron impact (EI) ionization, a characteristic mass spectrum is generated for a target molecule. For related hydroxyfuranones, systematic studies have been conducted to understand their fragmentation patterns, which is crucial for reliable identification. imreblank.ch

Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single quadrupole instruments, making it particularly suitable for mechanistic studies and trace-level quantification in complex samples. imreblank.ch This technique involves the selection of a specific precursor ion from the initial mass spectrum, which is then fragmented to produce a set of product ions. These specific mass transitions are monitored, a process known as Multiple Reaction Monitoring (MRM). researchgate.net This approach significantly reduces matrix interference and improves the signal-to-noise ratio.

A new analytical method was developed for the determination of chlorinated and brominated hydroxyfuranones using a GC system coupled with an ion-trap mass detector (ITD-MS-MS). nih.gov In this method, unique precursor ions were selected from the EI mass spectra, and product-ion patterns were studied at various collision energies to establish abundant mass transitions for quantification and confirmation. nih.gov Similarly, a robust method for analyzing furan (B31954) and ten of its derivatives utilizes GC-MS/MS with an MRM mode, allowing for the separation and detection of multiple analytes within a short 9.5-minute run time. nih.gov This method proved effective in resolving isomers such as 2-methylfuran (B129897) and 3-methylfuran (B129892). nih.gov The validation of such methods often shows excellent recovery (76–117%) and low limits of quantitation (LOQ) in the range of 0.003–0.675 ng/g in various food matrices. nih.gov

Table 1: Example GC-MS/MS Parameters for Furan Derivative Analysis

| Parameter | Value/Description | Source |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm) | mdpi.com |

| Carrier Gas | Helium | N/A |

| Injection Mode | Split (1:10 ratio) | mdpi.com |

| Inlet Temperature | 280 °C | mdpi.com |

| Oven Program | Initial 32°C (4 min), ramp 20°C/min to 200°C (3 min) | mdpi.com |

| Detection Mode | Tandem MS (MRM) | researchgate.netnih.gov |

| LOQ | 0.003–0.675 ng/g | nih.gov |

| Recovery | 76–117% | nih.gov |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. numberanalytics.com This technique is particularly valuable for analyzing extremely complex samples where analytes might co-elute in a single column system. chromatographyonline.com In GC×GC, two columns with different stationary phase chemistries (e.g., a non-polar column followed by a polar column) are coupled, providing an orthogonal separation mechanism based on different physicochemical properties like volatility and polarity. numberanalytics.com

The enhanced peak capacity and sensitivity of GC×GC make it an ideal, albeit advanced, choice for resolving target compounds like 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one from a dense matrix background. numberanalytics.com The resulting data is presented as a two-dimensional chromatogram or contour plot, which helps to visualize and separate compounds that would otherwise overlap. numberanalytics.com While specific applications for this compound are not extensively documented, the principles of GCxGC have been successfully applied to other complex mixtures, such as essential oils and petroleum, demonstrating its potential for furanone analysis. numberanalytics.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC, particularly for polar, non-volatile, or thermally labile compounds where GC is less suitable.

Development of Reverse-Phase and Other Chromatographic Methods

Reverse-phase (RP) HPLC is the most common mode used for the analysis of furanones and related compounds. A method for a structurally similar compound, (Z)-5-Hex-3-enyldihydro-5-methylfuran-2(3H)-one, utilizes a Newcrom R1 reverse-phase column. sielc.com The mobile phase for this separation consists of a simple mixture of acetonitrile (B52724) (MeCN) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This type of method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The analysis of 5-Hydroxymethyl-2-furaldehyde (HMF), another related compound, also employs a Newcrom R1 column with a gradient of acetonitrile in water with a phosphoric acid buffer. sielc.com

Table 2: Example HPLC Column Specifications for Furanone-Related Analysis

| Parameter | Value | Source |

| Column Type | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Particle Size | 5 µm | sielc.com |

| Column Dimensions | 150 mm x 4.6 mm | sielc.com |

| Pore Size | 100 Å | sielc.com |

Utilization of Various Detection Modalities (e.g., UV-Vis, DAD)

Following HPLC separation, various detectors can be employed for the quantification of this compound. Ultraviolet-Visible (UV-Vis) detection is a common and robust choice. For the analysis of HMF, UV detection was set at 210 nm and 275 nm. sielc.com A Diode Array Detector (DAD) offers the advantage of acquiring the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment. While highly effective, HPLC-UV methods may face challenges with sensitivity and matrix effects when analyzing trace levels in complex samples like wine. researchgate.net

Sample Preparation and Extraction Methodologies

The extraction of polar furanones from complex food and environmental matrices is a critical step that dictates the accuracy and reliability of the final analysis. nih.gov The primary challenges are the compound's polarity and the complexity of the sample matrix. researchgate.net

Solid-phase microextraction (SPME) is a solvent-free technique frequently used for extracting volatile and semi-volatile compounds, including furan derivatives, from various samples. researchgate.net Due to the high polarity of some furanones, direct extraction can be difficult. nih.gov A strategy to overcome this involves derivatization prior to SPME, where a reagent reacts with the analyte to form a less polar and more volatile derivative, which is then extracted and analyzed by GC-MS. nih.gov

For the analysis of furan and its derivatives in food, headspace SPME is a preferred method. researchgate.net Optimal extraction conditions have been established for analyzing furan derivatives in fruit juice and fish samples. nih.gov These conditions involve equilibrating a mixture of the sample with a saturated NaCl solution at 35 °C, followed by headspace extraction using a carboxen-polydimethylsiloxane (CAR/PDMS) SPME fiber or a more robust SPME Arrow. nih.gov The addition of salt increases the ionic strength of the sample, which promotes the partitioning of the analytes into the headspace.

Solid-phase extraction (SPE) is another widely used technique. An optimized method based on SPE coupled with GC-MS/MS was developed for the simultaneous determination of 14 lactones and 3 furanones in wine. researchgate.net This highlights the utility of SPE for cleaning up complex samples and concentrating the target analytes before chromatographic analysis. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

Originally developed for pesticide residue analysis in fruits and vegetables, the QuEChERS method has been adapted for a wide range of analytes and matrices due to its simplicity, speed, and minimal solvent usage. phenomenex.comyoutube.com The procedure typically involves a two-step process: an initial extraction and a subsequent cleanup step. sigmaaldrich.com

The first step is a liquid-liquid partitioning using an organic solvent (commonly acetonitrile) and a combination of salts (such as magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the analytes into the organic layer. youtube.com The second step, known as dispersive solid-phase extraction (dSPE), involves adding a small amount of sorbent material to an aliquot of the organic extract to remove specific matrix interferences like fats, pigments, and sugars. youtube.comsigmaaldrich.com

While direct studies on this compound are limited, research on structurally related furanone compounds demonstrates the applicability of QuEChERS. A method developed for detecting various furfural (B47365) compounds, including 2(5H)-furanone, in milk powder utilized a QuEChERS approach followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). jst.go.jp This method achieved high recovery rates and low limits of detection. jst.go.jp Similarly, a QuEChERS-like protocol has been successfully tested for the determination of 2(5H)-furanone and 3-methyl-2(5H)-furanone in challenging food matrices like meat, cheese, and fish. eurl-pc.eu This approach involved extraction with acetonitrile and water, followed by the addition of citrate-buffering salts and a cleanup step using specialized lipid removal tubes. eurl-pc.eu

The selection of appropriate salts and dSPE sorbents is crucial for optimizing the extraction efficiency and cleanup for the specific analyte and matrix. For this compound, its polarity would influence the choice of solvent and sorbent to maximize recovery while minimizing co-extraction of interferences.

Table 1: Example of QuEChERS Performance for Related Furanone Compounds

| Compound | Matrix | Extraction Method | Recovery (%) | LOQ (µg/kg) | Reference |

| 2(5H)-Furanone | Milk Powder | QuEChERS with NaCl, NaAc, MgSO₄ | 92.06 - 106.19 | 0.001 - 0.003 | jst.go.jp |

| 2(5H)-Furanone | Meat, Fish, Cheese | QuEChERS-like with MgSO₄, NaCl, Citrate salts | 87 - 102 | 50 | eurl-pc.eu |

| 3-Methyl-2(5H)-furanone | Meat, Fish, Cheese | QuEChERS-like with MgSO₄, NaCl, Citrate salts | 95 - 105 | 10 | eurl-pc.eu |

Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample. mdpi.com The fiber can be exposed to the headspace above a liquid or solid sample or directly immersed in a liquid sample. superchroma.com.tw After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com

SPME is particularly well-suited for volatile and semi-volatile compounds like furanones. restek.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For related furan compounds, coatings such as carboxen/polydimethylsiloxane are often used. researchgate.net The technique's advantages include high sensitivity, integration of extraction and concentration into a single step, and automation capabilities. frontiersin.org For analyzing furan and its derivatives in food, SPME in combination with GC-MS has proven to be a robust method for trace-level quantification. restek.comresearchgate.net The optimization of parameters such as extraction time, temperature, and sample agitation is essential for achieving good reproducibility and sensitivity. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized liquid-liquid extraction technique known for its speed, simplicity, and high enrichment factors. nih.govmdpi.com The method involves the rapid injection of a mixture of an extraction solvent (a water-immiscible organic solvent with high density) and a disperser solvent (a water-miscible solvent like acetonitrile or methanol) into the aqueous sample. chromatographyonline.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the extraction solvent. chromatographyonline.comresearchgate.net The mixture is then centrifuged to separate the phases, and a micro-syringe is used to collect the sedimented extraction solvent for analysis. youtube.com

DLLME is highly efficient for extracting organic compounds from aqueous matrices. mdpi.com While specific applications for this compound are not widely documented, its principles are applicable. The selection of the extraction and disperser solvents is paramount and is based on the analyte's properties. Recent advancements have introduced variations using low-density solvents and ionic liquids to broaden the technique's applicability and improve its environmental friendliness. nih.govchromatographyonline.com

Spectroscopic and hyphenated techniques for trace analysis

To achieve the low detection limits required for trace analysis of this compound, sample preparation methods are coupled with highly sensitive analytical instruments. Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are the cornerstone of modern trace analysis. chromatographytoday.comsaspublishers.com

The most common and powerful hyphenated techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). chemijournal.comasiapharmaceutics.info

Gas Chromatography-Mass Spectrometry (GC-MS) : This is the preferred technique for volatile and semi-volatile compounds that are thermally stable. After extraction by methods like QuEChERS or SPME, the analyte is introduced into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the capillary column's stationary phase. chemijournal.com The separated components then enter the mass spectrometer, which acts as a highly specific and sensitive detector, identifying compounds based on their unique mass spectrum (fragmentation pattern) and quantifying them. saspublishers.com For enhanced selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) can be employed. jst.go.jp This technique involves a second stage of mass filtering, which significantly reduces matrix interference and improves the signal-to-noise ratio. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is suitable for less volatile, polar, and thermally labile compounds. nih.gov The compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer through an interface like electrospray ionization (ESI), which generates ions in the gas phase. saspublishers.comnih.gov Like GC-MS, LC-MS provides both identification and quantification. The use of tandem mass spectrometry (LC-MS/MS) is also common for achieving high sensitivity and specificity in complex matrices. nih.gov

Spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are invaluable for the structural elucidation of unknown compounds but are typically used for purified substances rather than for trace quantification in complex mixtures. nih.gov However, hyphenated versions like LC-NMR exist. chromatographytoday.com Spectral databases, such as those from PubChem, provide reference mass spectra and NMR spectra that can aid in the identification of this compound. nih.gov

Table 2: Examples of Instrumental Parameters for Furanone Analysis using Hyphenated Techniques

| Technique | Column/Stationary Phase | Temperature Program | Detection Mode | Application | Reference |

| GC-MS/MS | DB-5ms (or similar) | 50°C (2 min), ramp to 265°C | MS/MS (Multiple Reaction Monitoring) | Analysis of furanones in food | eurl-pc.eu |

| GC-MS/MS | - | - | Selective Reaction Monitoring (SRM) | Analysis of furfural compounds in milk powder | jst.go.jp |

| GC-MS | Rxi-624Sil MS | Optimized gradient | Selected Ion Monitoring (SIM) / Full Scan | Analysis of furan and alkylfurans in food | restek.com |

Derivatization and Functionalization Chemistry of 3 Hydroxymethyl 5 Methylfuran 2 5h One

Chemical Transformations of the Hydroxyl Group (e.g., Esterification, Etherification)

The primary alcohol functionality at the 3-position of the furanone ring is a prime site for chemical modification, most notably through esterification and etherification reactions.

Esterification: The hydroxyl group can be readily converted to an ester moiety through reaction with various acylating agents. For instance, reaction with acryloyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding acrylate (B77674) ester. This process is analogous to the preparation of furfural (B47365) acrylate from furfuryl alcohol. documentsdelivered.com The synthesis of 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones has been reported, highlighting the feasibility of introducing a wide range of acyl groups. nih.gov In a related context, 5-(acyloxymethyl)furfurals (AMFs) have been synthesized directly from carbohydrates, demonstrating the robustness of esterification in the presence of the furanone core. nih.gov The stability of these resulting esters can be advantageous, as seen with 5-(acetoxymethyl)furfural (AcMF), which exhibits greater hydrolytic stability compared to its parent hydroxymethylfurfural (HMF). nih.gov

Etherification: The synthesis of ethers from 3-(hydroxymethyl)-5-methylfuran-2(5H)-one can be achieved under various conditions. Analogous to the high-yield synthesis of 5-(alkoxymethyl)furfurals (AMFs) from 5-(chloromethyl)furfural (CMF) or 5-(bromomethyl)furfural (BMF), the hydroxyl group could first be converted to a more reactive leaving group, such as a halide, followed by nucleophilic substitution with an alcohol. researchgate.net This two-step process would involve an initial halogenation of the hydroxymethyl group, followed by reaction with a desired alcohol or alkoxide. The reaction conditions for the etherification step can be mild, often proceeding at slightly elevated temperatures. researchgate.net

Table 1: Examples of Hydroxyl Group Transformations in Furan (B31954) Derivatives

| Starting Material Analogue | Reagent | Reaction Type | Product Analogue | Reference |

| Furfuryl alcohol | Acryloyl chloride, Triethylamine | Esterification | Furfural acrylate | documentsdelivered.com |

| 5-Hydroxymethylfurfural (B1680220) | Carboxylic acids, ZnCl2 | Esterification | 5-(Acyloxymethyl)furfurals | nih.gov |

| 5-(Chloromethyl)furfural | Alcohols | Etherification | 5-(Alkoxymethyl)furfurals | researchgate.net |

Modifications and Functionalization of the Furanone Ring System

The furanone ring itself presents opportunities for a variety of chemical modifications, including substitution and ring-opening reactions.

The synthesis of 3,4,5-substituted furan-2(5H)-one derivatives has been accomplished through one-pot, three-component reactions, indicating that the furanone scaffold can be constructed with various substituents at different positions. researchgate.netrsc.org For pre-formed furanones, the introduction of substituents onto the ring is also possible. For example, the thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones proceeds with high regioselectivity to yield 4-thiosubstituted products. nih.gov This suggests that a similar strategy could be employed for the halogenated precursor of this compound to introduce sulfur-containing functionalities at the C4 position. Subsequent oxidation of these thioethers can lead to the corresponding sulfoxides or sulfones, further expanding the chemical diversity of the furanone derivatives. nih.gov

Ring-opening reactions of the furanone system can also be envisioned, although specific examples for this compound are not prevalent in the literature. However, studies on related furan derivatives show that ring-opening can be induced under certain catalytic conditions. researchgate.net

Conjugation and Adduct Formation Reactions (e.g., Diels-Alder Reactivity)

The α,β-unsaturated lactone system within this compound can participate in various conjugation and adduct formation reactions, with the Diels-Alder reaction being a prominent example.

The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles. The reactivity and selectivity of these reactions are influenced by substituents on the furan ring. rsc.org Electron-donating groups on the furan moiety generally enhance reactivity. rsc.org The Diels-Alder reaction of furan derivatives with dienophiles like maleimides can lead to the formation of endo and exo diastereomers. rsc.org The reaction conditions, including temperature and the presence of catalysts, can influence the ratio of these isomers. rsc.orgmdpi.org Microwave-enhanced Diels-Alder reactions have been shown to significantly accelerate the formation of adducts with acetylenic dienophiles. mdpi.org

Beyond acting as a diene, the exocyclic double bond in related 5-methylene-2(5H)-furanones can function as a dienophile in Diels-Alder reactions. acs.org While this compound does not possess an exocyclic methylene (B1212753) group, this highlights the diverse cycloaddition capabilities of the broader butenolide family. Furthermore, furan derivatives can undergo [3+2] cycloaddition reactions, for instance with nitrile oxides, to form heterocyclic systems like isoxazoles. researchgate.net

Table 2: Diels-Alder Reactions of Furan Derivatives

| Furan Derivative | Dienophile | Reaction Conditions | Product Type | Reference |

| Furan | Maleic anhydride | Computational study | Cycloadduct | rsc.org |

| Furan | Acetylenic dienophiles | Microwave irradiation | Substituted furan | mdpi.org |

| Furan derivatives | Maleimide | Thermal | Endo/exo adducts | rsc.org |

| 5-Alcenyl(3H)furan-2-ones | Various | Thermal | Cycloadducts | documentsdelivered.com |

Synthesis of Structural Analogues for Mechanistic Probes

The synthesis of structural analogues of this compound is crucial for probing reaction mechanisms and structure-activity relationships.

Analogues with variations at the 5-position can be synthesized from different starting materials. For example, (5S)-5-methylfuran-2(5H)-one has been synthesized from L-lactic acid ethyl ester. researchgate.net This demonstrates a synthetic route to chiral furanones. By modifying the starting chiral pool, a variety of 5-substituted analogues could be accessed.

The synthesis of 3-substituted furan-2(5H)-ones, such as 3-methyl-2(5H)-furanone, has also been well-documented. orgsyn.org Combining synthetic strategies for substitution at both the 3- and 5-positions would allow for the creation of a library of analogues. For instance, the synthesis of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones showcases the ability to introduce diverse functionalities at both key positions. nih.gov The preparation of these analogues can serve to elucidate the electronic and steric effects of different substituents on the reactivity of the furanone system in various chemical transformations.

Applications of 3 Hydroxymethyl 5 Methylfuran 2 5h One in Chemical Synthesis and Specialized Fields

Role as a Versatile Chemical Intermediate

The reactivity of 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one is dictated by its three primary functional regions: the electrophilic carbonyl carbon of the lactone, the nucleophilic hydroxyl group, and the stereocenter at C5. This combination allows for a diverse range of chemical transformations, positioning it as a versatile building block for more complex molecular architectures.

Substituted γ-butyrolactones are a common structural motif in a vast array of biologically active natural products. The specific structure of this compound makes it a theoretically ideal starting point for the synthesis of several important compound classes.

Strigolactones: This class of plant hormones, which regulate plant development and are involved in symbiotic interactions with mycorrhizal fungi, is characterized by a core structure that includes a butenolide ring linked to a tricyclic lactone (the ABC ring system). The furanone core of this compound can serve as a precursor to the butenolide D-ring found in all natural strigolactones. Synthetic strategies could involve the modification of the hydroxymethyl group to introduce the necessary linking moiety for connection to the ABC ring system, making it a valuable synthon for creating strigolactone analogs for agricultural research.

Muscarine Analogs: Muscarine, a natural alkaloid found in certain mushrooms, contains a tetrahydrofuran (B95107) ring with a hydroxyl group and a quaternary ammonium (B1175870) side chain. The furanone ring in this compound can be readily reduced to the corresponding tetrahydrofuran structure. The existing hydroxymethyl and methyl groups provide handles for the stereocontrolled introduction of other necessary substituents to build various muscarine-inspired compounds for neurological research.

The value of this intermediate lies in its pre-installed functionality and stereochemistry, which can significantly shorten synthetic routes to these complex targets compared to building the core structure from simpler, acyclic precursors.

The inherent reactivity of the lactone and alcohol functionalities allows this compound to be a precursor for a variety of other heterocyclic systems. The furan (B31954) ring itself is a versatile scaffold in synthetic chemistry.

Potential transformations include:

Lactone Ring-Opening: Reaction with amines or hydrazines can open the lactone to form pyrrolidinones or pyridazinones, respectively, which are core structures in many pharmaceuticals.

Hydroxymethyl Group Modification: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution. This allows for the introduction of nitrogen, sulfur, or other carbon-based functionalities.

Rearrangement Reactions: Under certain conditions, furan-based alcohols can undergo rearrangements, such as the Piancatelli rearrangement, to form different ring systems like cyclopentenones, opening pathways to carbocyclic products. nih.gov

The following table outlines some potential synthetic transformations for creating new heterocyclic structures from the title compound.

| Starting Functional Group | Reagent/Condition | Resulting Structure/Compound Class |

| Lactone | Amine (R-NH₂) | N-Substituted Pyrrolidinone derivative |

| Lactone | Hydrazine (N₂H₄) | Dihydropyridazinone derivative |

| Hydroxymethyl Group | Oxidation (e.g., PCC, DMP) | Aldehyde-substituted furanone |

| Hydroxymethyl Group | Halogenation (e.g., PBr₃) | Bromomethyl-substituted furanone |

| Furanone Ring | Catalytic Hydrogenation | Substituted Tetrahydrofuran |

This interactive table illustrates the synthetic versatility of this compound.

Development of Bio-based Fine Chemicals and Platform Molecules

The chemical industry's shift towards sustainable feedstocks has placed immense focus on platform molecules derived from biomass. lu.se While this compound is not a primary platform molecule itself, it is closely related to key bio-derived furans like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365), which are produced from the dehydration of C6 and C5 sugars, respectively. nih.govlu.se

HMF is recognized by the US Department of Energy as a top-tier, value-added chemical from biomass. lu.se It serves as a gateway to a wide range of furan-based chemicals. researchgate.netumich.edu The reduction of HMF yields 2,5-Bis(hydroxymethyl)furan (BHMF), another important bio-based monomer used in the production of polyesters and polyurethanes. wikipedia.orgnih.gov The oxidation of furfural, another key platform molecule, can lead to furanones. nih.gov

Given these established pathways, this compound can be envisioned as a second-generation bio-based fine chemical, accessible through the catalytic conversion of primary furanic platforms. This connection firmly roots it in the value chain of a modern biorefinery, which aims to convert biomass into a spectrum of marketable products. researchgate.net

The table below summarizes the production of key furanic platform molecules from biomass, which form the foundation for producing more complex derivatives like the title compound.

| Biomass Source | Key Platform Molecule | Typical Reaction | Reference |

| C6 Sugars (Fructose, Glucose) | 5-Hydroxymethylfurfural (HMF) | Acid-catalyzed dehydration | lu.semdpi.com |

| HMF | 2,5-Bis(hydroxymethyl)furan (BHMF) | Catalytic transfer hydrogenation | rsc.org |

| C5 Sugars (Xylose) | Furfural | Acid-catalyzed dehydration | nih.gov |

| HMF | 2,5-Furandicarboxylic Acid (FDCA) | Catalytic oxidation | umich.edu |

| Plant Biomass (Lignocellulose) | 5-(Chloromethyl)furfural (CMF) | Treatment with HCl | rsc.org |

This interactive table highlights the origin of key furanic platform molecules from renewable biomass.

Use as a Model Compound in Mechanistic Organic Chemistry Studies

The study of reaction mechanisms provides the fundamental understanding needed to develop new synthetic methods and control chemical reactivity. The specific structure of this compound makes it an excellent candidate for a model compound in several areas of mechanistic investigation.

For instance, the reactivity of metabolites is a critical area of study in toxicology. The furan ring is found in various industrial chemicals and foods and is known to be metabolized to reactive intermediates. acs.org A compound like this compound, with its defined substituents, could be used to systematically study how such substitutions influence metabolic pathways, such as ring-opening or adduct formation with biological nucleophiles, providing valuable data for predicting the behavior of more complex furan-containing molecules. acs.org

Furthermore, its rigid, cyclic structure and defined stereocenter are ideal for studying stereoselective and stereospecific reactions. It could be used to probe the mechanisms of:

Lactone-participating reactions: Investigating how the lactone oxygen influences reactions at the C3 position.

Asymmetric catalysis: Serving as a benchmark substrate for new catalysts designed for the enantioselective modification of the hydroxymethyl group.

Rearrangement kinetics: Studying the factors that control ring stability and the propensity for rearrangements under thermal or catalytic stress.

By providing a clear and relatively simple system with multiple reactive sites, it allows chemists to isolate and study specific mechanistic questions that are often convoluted in more complex molecular environments.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research into furanones has established them as important compounds in both nature and synthetic chemistry. researchgate.netforeverest.net The broader family of 2(5H)-furanones, to which 3-(Hydroxymethyl)-5-methylfuran-2(5H)-one belongs, encompasses a wide range of naturally occurring and synthetic molecules with significant biological activities. foreverest.netresearchgate.net

The current research landscape for furanones can be summarized by the following key areas: